molecular formula C6H13NO3S B1592429 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide CAS No. 26475-62-7

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1592429
CAS No.: 26475-62-7
M. Wt: 179.24 g/mol
InChI Key: GILLKIJFJOBJCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide can be achieved through various methods. One common synthetic route involves the reaction of divinylsulfone with 1,2-ethanolamine through a double conjugate addition . This method is efficient and atom-economical, making it suitable for both small-scale and industrial production.

Chemical Reactions Analysis

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, in the development of HIV inhibitors, the compound serves as a key building block that interacts with viral enzymes to prevent replication .

Comparison with Similar Compounds

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of hydroxyl and sulfone groups, which confer specific reactivity and functionality in various applications.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c8-4-1-7-2-5-11(9,10)6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILLKIJFJOBJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619238
Record name 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26475-62-7
Record name 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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